REACTION_CXSMILES
|
[CH2:1]([C:4]1[C:17]2[CH2:16][C:15]3[C:10](=[C:11]([CH2:27][CH2:28][CH3:29])[C:12]([CH2:24][CH2:25][CH3:26])=[C:13]([CH2:21][CH2:22][CH3:23])[C:14]=3[CH2:18][CH2:19][CH3:20])[CH2:9][C:8]=2[C:7]([CH2:30][CH2:31][CH3:32])=[C:6]([CH2:33][CH2:34][CH3:35])[C:5]=1[CH2:36][CH2:37][CH3:38])[CH2:2][CH3:3]>C1C=CC=CC=1>[CH2:30]([C:7]1[C:8]2[C:17](=[CH:16][C:15]3[C:10]([CH:9]=2)=[C:11]([CH2:27][CH2:28][CH3:29])[C:12]([CH2:24][CH2:25][CH3:26])=[C:13]([CH2:21][CH2:22][CH3:23])[C:14]=3[CH2:18][CH2:19][CH3:20])[C:4]([CH2:1][CH2:2][CH3:3])=[C:5]([CH2:36][CH2:37][CH3:38])[C:6]=1[CH2:33][CH2:34][CH3:35])[CH2:31][CH3:32]
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Name
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2,3-dichloro-5,6-dicyanoquinone
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Quantity
|
0.1 g
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Type
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reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.208 g
|
Type
|
reactant
|
Smiles
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C(CC)C1=C(C(=C(C=2CC3=C(C(=C(C(=C3CC12)CCC)CCC)CCC)CCC)CCC)CCC)CCC
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Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
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C1=CC=CC=C1
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the mixture was refluxed for an hour
|
Type
|
TEMPERATURE
|
Details
|
with heating
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Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CUSTOM
|
Details
|
to remove hydroquinone
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Type
|
CUSTOM
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Details
|
purified by silica gel column chromatography (ethyl acetate/hexane, 99/1)
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Name
|
|
Type
|
product
|
Smiles
|
C(CC)C1=C(C(=C(C2=CC3=C(C(=C(C(=C3C=C12)CCC)CCC)CCC)CCC)CCC)CCC)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.164 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 79.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |